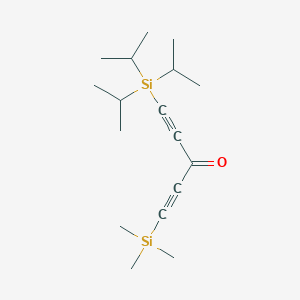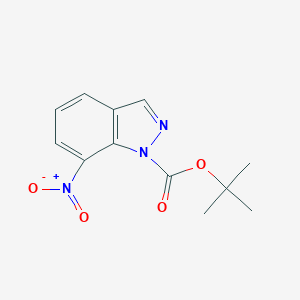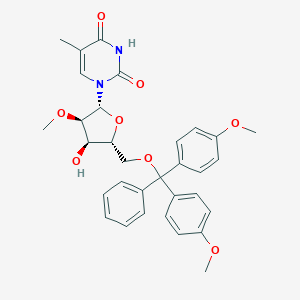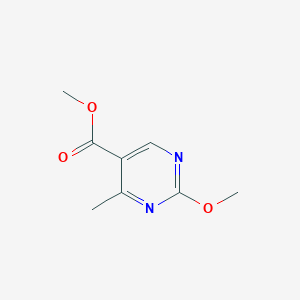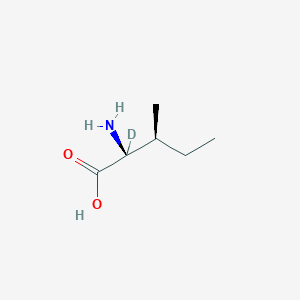
(2S,3S)-2-Amino-2-deuterio-3-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2S,3S)-2-Amino-2-deuterio-3-methylpentanoic acid” belongs to a class of organic compounds known as alpha amino acids . These are amino acids in which the amino group is attached to the carbon atom next to the carboxylate group (alpha carbon).
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical reactions. For instance, the synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine involves a three-step sequence starting with the synthesis of N-substituted (S,S)-2-amino-4-aryl-4-oxobutanoic acids via highly diastereoselective tandem aza-Michael addition .
Molecular Structure Analysis
The molecular structure of related compounds provides insight into the structural integrity and conformation of the compound. For example, the molecular formula of a similar compound, (2S,3S)-2,3-Dibromo-3-phenylpropanoic acid, is C9H8Br2O2 .
Chemical Reactions Analysis
Chemical reactions involving similar compounds can be complex. For example, the chemical behavior of structurally similar oxirane-carboxylate derivatives has been studied, highlighting the significance of substituents and chain length on chemical reactivity and biological activity .
Physical And Chemical Properties Analysis
The physical properties of similar compounds, including their crystalline structure and thermal behavior, are crucial for their application in material science.
Safety And Hazards
Safety data sheets provide information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product. For example, the safety data sheet for a similar compound, (2S,3S)-(-)-TARTRANILIC ACID, provides information on its potential hazards, first-aid measures, firefighting measures, and accidental release measures .
Orientations Futures
The future directions in the study of similar compounds often involve exploring their potential applications in treating various diseases. For example, pyroglutamic acid derivatives have shown promising results in treating neurodegenerative diseases such as Alzheimer’s, Huntington’s, and Parkinson’s disease .
Propriétés
IUPAC Name |
(2S,3S)-2-amino-2-deuterio-3-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPKZVBTJJNPAG-XIEIMECNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]([C@@H](C)CC)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2-Amino-2-deuterio-3-methylpentanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






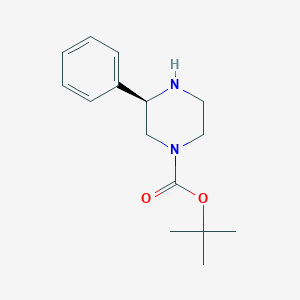
![Benzo[b]thiophene-6-carbonitrile](/img/structure/B171574.png)
